Cas no 1087784-74-4 (4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid)

4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid
- 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
-
- インチ: 1S/C11H12N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
- InChIKey: ZNSOPPVIOVDORC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(N2CCC(C)=N2)C=C1
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39821-0.5g |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
TRC | M334508-50mg |
4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid |
1087784-74-4 | 50mg |
$ 95.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043934-1g |
4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95% | 1g |
¥3254.0 | 2023-04-06 | |
Enamine | EN300-39821-0.1g |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
Aaron | AR019NZK-50mg |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95% | 50mg |
$116.00 | 2025-02-08 | |
A2B Chem LLC | AV29508-250mg |
4-(3-Methyl-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95% | 250mg |
$185.00 | 2024-04-20 | |
1PlusChem | 1P019NR8-100mg |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95% | 100mg |
$144.00 | 2025-03-03 | |
1PlusChem | 1P019NR8-250mg |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95% | 250mg |
$193.00 | 2025-03-03 | |
A2B Chem LLC | AV29508-2.5g |
4-(3-Methyl-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid |
1087784-74-4 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
TRC | M334508-25mg |
4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid |
1087784-74-4 | 25mg |
$ 50.00 | 2022-06-03 |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
4. Book reviews
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acidに関する追加情報
Introduction to 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS No. 1087784-74-4) and Its Emerging Applications in Chemical Biology
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, identified by the CAS number 1087784-74-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The benzoic acid moiety further enhances its pharmacological relevance by contributing to its solubility and metabolic stability, making it a promising candidate for drug development.
The molecular structure of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid consists of a pyrazole ring substituted with a methyl group at the 3-position and linked to a benzoic acid group at the 4-position. This arrangement creates a rigid framework that can interact with biological targets in a highly specific manner. The pyrazole ring is particularly noteworthy for its ability to modulate enzyme activity and receptor binding, which has been extensively studied in the context of developing novel therapeutic agents.
Recent research has highlighted the potential of pyrazole derivatives as scaffolds for drug discovery. Specifically, compounds like 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid have been investigated for their ability to inhibit kinases and other enzymes involved in cancer progression. For instance, studies have demonstrated that certain pyrazole-based compounds can disrupt the activity of tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth and metastasis.
One of the most compelling aspects of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is its potential as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are key players in the production of prostaglandins, which are involved in inflammation and pain responses. By modulating COX activity, this compound may offer therapeutic benefits in conditions such as arthritis and other inflammatory disorders. Preliminary studies have shown that derivatives of this compound exhibit COX inhibition with high selectivity, suggesting minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The benzoic acid component of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid also contributes to its pharmacological profile by enhancing its bioavailability and metabolic stability. Benzoic acid derivatives are well-known for their ability to cross biological membranes efficiently, which is crucial for achieving therapeutic concentrations at target sites. Additionally, the benzoic acid moiety can undergo conjugation with glucuronic acid or sulfate groups in vivo, leading to safe excretion via bile or urine.
In the realm of medicinal chemistry, the synthesis of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has been optimized to improve yield and purity. Modern synthetic approaches leverage transition metal catalysis and flow chemistry techniques to produce this compound with high enantiomeric purity, which is essential for drug candidates that require specific stereochemical configurations. These advancements have made it feasible to explore its biological activity in greater detail.
Emerging research also suggests that pyrazole derivatives may have applications beyond traditional pharmacological uses. For example, studies have indicated that certain pyrazole-based compounds can interact with DNA repair enzymes, potentially offering benefits in cancer therapy by enhancing DNA damage response or by inhibiting tumor suppressor pathways. The structural versatility of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid makes it an attractive candidate for further exploration in this area.
The development of novel drug candidates often involves rigorous computational modeling to predict binding affinities and interactions with biological targets. In recent years, advancements in computational chemistry have enabled researchers to simulate the binding of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid to various enzymes and receptors with high accuracy. These simulations have provided valuable insights into its mechanism of action and have guided the design of more potent analogs.
Another exciting avenue for research is the exploration of pyrazole derivatives as probes for understanding complex biological pathways. By using this compound as a tool compound, researchers can investigate the roles of specific enzymes and receptors in health and disease. Such studies may uncover new therapeutic targets or reveal mechanisms underlying drug resistance.
The pharmaceutical industry has taken notice of the potential of 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-y]benzoic acid, leading to several ongoing clinical trials and preclinical studies. These investigations aim to evaluate its safety profile and efficacy in treating various conditions ranging from inflammation-related disorders to cancers. The results from these trials are eagerly anticipated by the scientific community as they could pave the way for new treatments based on this promising scaffold.
In conclusion, 4-(3-methyl - 45 - dihydro - 11 H - pyrazol - 11 yl ) ben zo ic ac id (CAS No.10877847) represents a significant advancement in chemical biology with its unique structural features and potential therapeutic applications . Its ability to modulate key biological pathways makes it an attractive candidate for further research , both academically and industrially . As our understanding of its mechanisms continues to grow , so too will its potential as a foundation for next-generation pharmaceuticals .
1087784-74-4 (4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid) 関連製品
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)
- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)
- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)
- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)
- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)
- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)